

Part 1: Historical Context & The "Discovery" Logic

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Compound of Interest

Compound Name: *4-Methoxy-2,3,5-trimethylbenzaldehyde*

CAS No.: *59453-56-4*

Cat. No.: *B2804891*

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In the mid-20th century, the industrial demand for Vitamin E surged, necessitating synthetic routes that could compete with extraction from vegetable oils. The core challenge was the synthesis of the aromatic building block, TMHQ (2,3,5-trimethyl-1,4-benzenediol).

Early methods involved the direct oxidation of 2,3,6-trimethylphenol, often resulting in over-oxidation and quinone by-products that required difficult purification. The "discovery" of the **4-Methoxy-2,3,5-trimethylbenzaldehyde** route was not a serendipitous isolation from nature, but a rational design triumph. Chemists realized that protecting the phenol as a methyl ether (anisole) and introducing an aldehyde handle provided a stable, crystalline intermediate. This intermediate could be purified to pharmaceutical standards before the final oxidation step, thereby securing the high purity required for clinical-grade Vitamin E.

Significance:

- **Stability:** Unlike its hydroquinone counterparts, the aldehyde is resistant to air oxidation.

- **Regiocontrol:** The methoxy group directs electrophilic aromatic substitution (formylation) specifically to the para position, locking in the correct substitution pattern for Vitamin E.

Part 2: Chemical Architecture & Synthesis[1][2]

The synthesis of **4-Methoxy-2,3,5-trimethylbenzaldehyde** hinges on the electronic activation provided by the methoxy group. The starting material is typically 2,3,6-trimethylphenol (an industrial commodity), which is first methylated to 2,3,6-trimethylanisole.

The Vilsmeier-Haack Formylation

The standard protocol utilizes the Vilsmeier-Haack reaction, preferred over the Rieche formylation (using

) due to higher selectivity and the avoidance of heavy metal waste.

Reaction Logic:

- **Reagent Formation:** Dimethylformamide (DMF) reacts with Phosphoryl chloride () to form the electrophilic "Vilsmeier reagent" (chloroiminium ion).
- **Electrophilic Attack:** The reagent attacks the para-position of 2,3,6-trimethylanisole. The steric bulk of the ortho-methyl groups (positions 2 and 6) actually aids regioselectivity by discouraging ortho attack, funneling the reaction to the open C4 position.
- **Hydrolysis:** The resulting iminium salt is hydrolyzed to yield the target aldehyde.

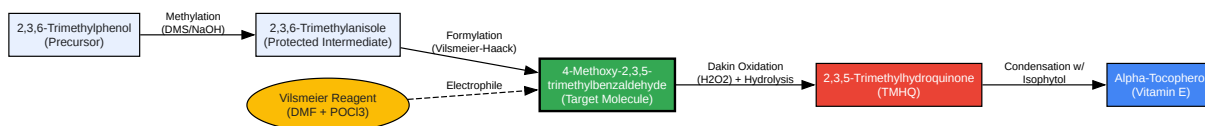
Note on Nomenclature: Upon formylation at the C4 position of 2,3,6-trimethylanisole, the numbering priority changes to the aldehyde. The carbon bearing the aldehyde becomes C1. Consequently, the substituents are re-mapped:

- Original C4
New C1 (Aldehyde)
- Original C3
New C2 (Methyl)

- Original C2
New C3 (Methyl)
- Original C1
New C4 (Methoxy)
- Original C6
New C5 (Methyl)
- Result: **4-Methoxy-2,3,5-trimethylbenzaldehyde**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Visualization: Synthesis Pathway

The following diagram illustrates the transformation from the phenol precursor to the target aldehyde and its subsequent conversion to TMHQ.



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Caption: Figure 1. The industrial synthesis pathway converting 2,3,6-trimethylphenol to Vitamin E via the aldehyde intermediate.

Part 3: Experimental Protocol (Technical Standard)

Objective: Synthesis of **4-Methoxy-2,3,5-trimethylbenzaldehyde** via Vilsmeier-Haack Formylation. Scale: Laboratory Bench (100 mmol).

Reagents:

- 2,3,6-Trimethylanisole: 15.0 g (100 mmol)

- Phosphoryl chloride (): 18.4 g (120 mmol)
- DMF: 11.0 g (150 mmol)
- Dichloromethane (DCM): 50 mL

Protocol:

- Reagent Preparation: In a 250 mL three-necked flask equipped with a reflux condenser and dropping funnel, charge DMF and DCM. Cool to 0°C under atmosphere.
- Activation: Add dropwise over 30 minutes, maintaining temperature . The solution will turn slightly yellow as the Vilsmeier reagent forms. Stir for an additional 30 minutes.
- Addition: Add 2,3,6-trimethylanisole (dissolved in minimal DCM) dropwise.
- Reaction: Allow the mixture to warm to room temperature, then heat to reflux (40°C) for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of anisole.
- Hydrolysis: Pour the reaction mixture onto 200 g of crushed ice/water containing sodium acetate (to buffer pH). Stir vigorously for 1 hour to hydrolyze the iminium salt.
- Workup: Extract with DCM (mL). Wash combined organics with saturated and brine. Dry over .
- Purification: Concentrate under reduced pressure. The residue typically solidifies. Recrystallize from hexane/ethanol to yield white needles.

Self-Validation Checkpoints:

- **Color Change:** The reaction mixture should darken upon heating; failure to darken may indicate inactive Vilsmeier reagent (wet DMF).
- **Hydrolysis:** The aqueous quench must be stirred until the biphasic emulsion clears, ensuring complete conversion of the intermediate iminium salt to the aldehyde.

Part 4: Data Specifications & Characterization

Researchers must validate the identity of the synthesized compound using the following physicochemical standards.

Parameter	Specification	Notes
Appearance	White to pale yellow crystalline solid	Darkening indicates oxidation/impurities.
Melting Point	63.0 – 68.0 °C	Sharp range indicates high purity.
Molecular Weight	178.23 g/mol	Formula:
NMR (CDCl ₃)	10.2 (s, 1H, CHO)	Distinctive downfield aldehyde peak.
NMR (Ring)	2.2-2.6 (m, 9H,), 3.8 (s, 3H,)	Integration must confirm 3:1 methyl/methoxy ratio.
IR Spectrum	(C=O stretch)	Strong carbonyl band is diagnostic.

Part 5: Emerging Applications & Future Outlook

While the primary utility remains in Vitamin E synthesis, recent literature suggests broader utility for **4-Methoxy-2,3,5-trimethylbenzaldehyde**:

- **Pharmaceutical Intermediates:** The aldehyde serves as a scaffold for chalcone derivatives exhibiting antibacterial activity against Gram-positive strains.
- **Metabolic Probes:** Studies indicate the molecule can act as a selective inhibitor for specific Cytochrome P450 isoforms (e.g., CYP1A2), making it a useful tool compound in drug metabolism research.
- **Antioxidant Design:** Derivatives of this aldehyde are being explored as novel lipophilic antioxidants, potentially offering better blood-brain barrier penetration than traditional tocopherols.

References

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